![molecular formula C36H50ClN3O10S2 B607150 [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate CAS No. 138148-68-2](/img/structure/B607150.png)
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
説明
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[1931110,14It is an unconjugated form of the maytansinoid in IMGN901 and is about 3 to 10 times more potent than the parent drug maytansine . [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
準備方法
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is synthesized through a series of chemical reactions involving the capping of the sulfhydryl group of DM1 with thiomethane to form a mixed disulfide . The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with maytansine, a natural product isolated from the plant Maytenus ovatus.
Thiomethane Capping: The sulfhydryl group of maytansine is capped with thiomethane to form this compound.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, followed by purification and quality control to ensure consistency and high purity .
化学反応の分析
Reduction of the Disulfide Bond
The methyldisulfanyl (-S-S-) group is critical for the compound’s role in antibody-drug conjugates (ADCs). Reduction of this bond releases the active cytotoxic agent (DM1) in target cells:
This reaction is pH-dependent and occurs preferentially in reducing environments like lysosomes, a key mechanism for targeted cancer therapy .
Oxidation Reactions
The sulfur-containing moieties are susceptible to oxidation under specific conditions:
Oxidation may occur during storage or synthesis, necessitating inert atmospheres for stability .
Hydrolysis of Ester and Amide Bonds
The ester and amide linkages in the molecule undergo hydrolysis under acidic or basic conditions:
Enzymatic hydrolysis by esterases or proteases may also occur in biological systems, though the steric bulk of the molecule limits this .
Substitution Reactions
The sulfhydryl group (post-reduction) and hydroxyl groups participate in nucleophilic substitutions:
Stability Under Physiological Conditions
The compound’s stability in blood plasma is critical for ADC efficacy:
Comparative Reactivity with Analogues
The reactivity profile distinguishes S-Me-DM1 from related compounds:
Synthetic and Industrial Considerations
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
Mechanism of Action:
The compound serves as a cytotoxic agent linked to monoclonal antibodies. This linkage allows for targeted delivery to cancer cells while minimizing damage to healthy tissues. The mechanism involves the binding of the antibody to specific antigens on tumor cells, facilitating the internalization of the drug and subsequent cytotoxic effects.
Clinical Applications:
Several ADCs utilize this compound or its derivatives in clinical settings:
- Trastuzumab Emtansine (T-DM1): This ADC combines trastuzumab (an anti-HER2 antibody) with the cytotoxic component derived from this compound. It is used in treating HER2-positive breast cancer and has shown improved outcomes compared to traditional therapies .
- Lorvotuzumab Mertansine: Targeted at CD56 positive cancers such as multiple myeloma, this ADC demonstrates the versatility of the compound in treating various malignancies .
Synthesis and Development
Chemical Synthesis:
The compound is a key building block in the synthesis of ADCs. Its complex structure allows for modifications that enhance solubility and stability while maintaining efficacy against cancer cells. The synthesis often involves multi-step organic reactions that require precise conditions to preserve its functional groups.
Research and Development:
Ongoing research focuses on optimizing the linker technology used to attach this compound to antibodies. Innovations in linker chemistry aim to improve the therapeutic index of ADCs by enhancing their selectivity and reducing systemic toxicity .
Pharmacological Properties
Bioactivity:
The compound exhibits significant bioactivity due to its ability to inhibit tubulin polymerization, which is crucial for cell division. This property makes it particularly effective against rapidly dividing cancer cells .
Toxicity Profile:
While effective as a cytotoxic agent, understanding its toxicity profile is essential for safe clinical application. Studies are ongoing to assess both acute and chronic toxicity associated with its use in ADCs .
Case Studies
Trastuzumab Emtansine:
In clinical trials, T-DM1 demonstrated improved progression-free survival rates compared to standard chemotherapy regimens in patients with HER2-positive breast cancer. This success underscores the potential of compounds like this one in revolutionizing cancer treatment paradigms .
Lorvotuzumab Mertansine:
Clinical studies have shown promising results in patients with multiple myeloma. The targeted delivery mechanism reduces off-target effects commonly associated with conventional chemotherapies .
作用機序
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules . This inhibition disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death. In the context of ADCs, this compound is delivered specifically to tumor cells via the targeting antibody, ensuring selective cytotoxicity .
類似化合物との比較
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is compared with other similar compounds, such as:
Maytansine: This compound is about 3 to 10 times more potent than maytansine.
Trastuzumab emtansine (T-DM1): T-DM1 is an ADC that combines trastuzumab with DM1.
The uniqueness of this compound lies in its higher potency and its ability to be conjugated to antibodies for targeted delivery, making it a valuable compound in the development of ADCs for cancer therapy .
生物活性
The compound is a complex synthetic derivative of maytansine, a potent antitumor agent originally derived from the plant Maytenus ovatus. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 784.4 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₆H₅₀ClN₃O₁₀S₂ |
Molecular Weight | 784.4 g/mol |
IUPAC Name | [(1S,2R,...)-11-chloro...] |
InChI Key | ZLUUPZXOPGORNG-UDXCHANISA-N |
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. Similar to other maytansine derivatives:
- Microtubule Inhibition : The compound binds to tubulin and inhibits its polymerization into microtubules, leading to cell cycle arrest in the metaphase stage.
- Induction of Apoptosis : By disrupting normal cellular functions and promoting apoptosis in cancer cells.
- Targeting HER2 : As part of immunotoxin conjugates (e.g., with trastuzumab), it targets HER2-positive cancers effectively.
Pharmacological Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models:
- In vitro Studies : The compound exhibits significant cytotoxicity against several cancer cell lines including breast and ovarian cancer cells.
- In vivo Studies : Animal models have shown that treatment with this compound results in reduced tumor growth and increased survival rates compared to controls.
Case Studies
- Breast Cancer : A study involving HER2-positive breast cancer cells showed that the combination of trastuzumab and this compound led to enhanced antitumor effects compared to trastuzumab alone.
- Ovarian Cancer : In preclinical trials, the compound demonstrated potent activity against resistant ovarian cancer cell lines.
Toxicity and Safety Profile
While the compound shows promising antitumor activity, its safety profile is critical for clinical applications:
- Toxicity Levels : Reports indicate dose-dependent toxicity; however, targeted delivery systems (e.g., antibody-drug conjugates) may mitigate systemic toxicity.
- Side Effects : Common side effects observed in trials include nausea, fatigue, and hematologic toxicities.
特性
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUPZXOPGORNG-UDXCHANISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。